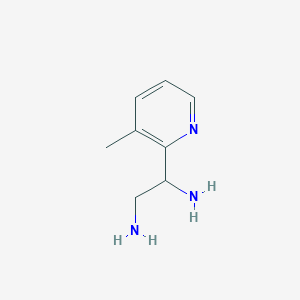

1-(3-Methyl-2-pyridyl)ethane-1,2-diamine

Descripción

Contextualization within the Broader Class of Polydentate Pyridine-Containing Ligands

Polydentate ligands containing one or more pyridine (B92270) rings are a cornerstone of modern coordination chemistry. These ligands are prized for their ability to form stable and well-defined complexes with a vast array of metal ions. mdpi.comnih.govwikipedia.org The pyridine unit itself is a Lewis base with intermediate softness and acts as a weak pi-acceptor, properties that can be systematically modified by adding substituents to the ring. wikipedia.orgacs.org

This class of ligands ranges from simple bidentate systems, like 2,2'-bipyridine, to more complex tridentate, tetradentate, and even hexadentate structures that can encapsulate a metal ion. mdpi.comwikipedia.org The number of donor atoms (denticity) and the geometric arrangement of the ligand dictate the structure and reactivity of the resulting metal complex. For instance, tridentate pyridine-diimine (PDI) ligands are known to be "redox-active," meaning the ligand itself can participate in electron-transfer reactions, adding another layer of chemical functionality. researchgate.net

Complexes formed from these ligands are instrumental in diverse fields. They serve as catalysts in crucial industrial processes like olefin polymerization and cross-coupling reactions, and as precursors for organometallic reagents. wikipedia.orgacs.orgacs.org 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine is a member of this family, combining the coordinating properties of the pyridine ring with the chelating power of a diamine backbone, making it a valuable building block for creating new metal complexes with tailored properties.

Significance of the Ethane-1,2-diamine Scaffold in Chelating Ligand Design

The ethane-1,2-diamine (often abbreviated as 'en') fragment is one of the most fundamental and widely used chelating scaffolds in chemistry. sarthaks.comatamanchemicals.commatrix-fine-chemicals.com A chelating ligand is a molecule that possesses two or more donor atoms capable of binding to a single central metal atom, forming a ring structure. sarthaks.comyoutube.com Ethane-1,2-diamine is a bidentate ligand, with its two nitrogen atoms separated by a two-carbon chain. This spacing is ideal for coordinating to a metal ion to form a highly stable five-membered ring. libretexts.org

This formation of a ring structure leads to the "chelate effect," a phenomenon where a complex formed by a chelating ligand is significantly more stable than a complex with comparable non-chelating (monodentate) ligands. libretexts.org This enhanced stability is a key principle in designing robust coordination compounds.

The ethane-1,2-diamine scaffold serves as a versatile building block for constructing more elaborate polydentate ligands. atamanchemicals.com By chemically attaching other donor groups to its nitrogen atoms, chemists can create ligands with higher denticity and specific geometries designed for particular applications. In the case of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine, the attachment of the 3-methyl-2-pyridyl group to the ethane-1,2-diamine scaffold creates a hybrid ligand that merges the potent chelating ability of the diamine with the distinct electronic and steric characteristics of the substituted pyridine ring.

Overview of Current Research Trajectories for Pyridine-Diamine Ligand Systems

Research involving pyridine-diamine and related polydentate pyridine-containing ligands is dynamic and continues to push the boundaries of chemistry. Key areas of investigation include:

Advanced Catalysis The development of highly efficient and selective catalysts for organic synthesis remains a major driver. Researchers fine-tune the electronic and steric properties of pyridine-diamine ligands to control the reactivity of metal centers in catalytic reactions like Suzuki-Miyaura cross-coupling, Heck reactions, and olefin oligomerization. acs.orgacs.org

Bioinorganic and Medicinal Chemistry There is growing interest in using pyridine-diamine complexes to model the active sites of metalloenzymes and to develop new therapeutic agents. acs.org Studies have explored the potential of certain pyridine and pyrimidine (B1678525) diamine derivatives as inhibitors of cholinesterases and as agents that can chelate metal ions implicated in neurodegenerative diseases like Alzheimer's. nih.gov The antiproliferative activity of various pyridine derivatives against cancer cell lines is also an active area of research. nih.gov

Redox-Active Ligands A significant research trend involves the design of "non-innocent" or redox-active ligands that can actively participate in the redox chemistry of their metal complexes. researchgate.net By storing and releasing electrons, these ligands enable novel reactivity and the stabilization of unusual metal oxidation states.

Supramolecular Chemistry and Materials Science Pyridine-based ligands are used extensively as building blocks for self-assembled structures, including coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org These materials have potential applications in gas storage, separation, and sensing.

Mechanistic Studies Detailed investigations into how these ligand-metal complexes function at a molecular level continue to provide fundamental insights. Techniques like cyclic voltammetry and advanced spectroscopy are used to probe the electronic structure and reaction pathways of these systems. rsc.org

The compound 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine and its derivatives are situated within these research trajectories, offering a versatile platform for creating novel coordination compounds with finely-tuned properties for a wide range of scientific and technological applications.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine |

| 2,2'-bipyridine |

| Ethane-1,2-diamine (ethylenediamine) |

| Pyridine |

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H13N3 |

|---|---|

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

1-(3-methylpyridin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H13N3/c1-6-3-2-4-11-8(6)7(10)5-9/h2-4,7H,5,9-10H2,1H3 |

Clave InChI |

XUDWBBZFPMHYIX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=CC=C1)C(CN)N |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 3 Methyl 2 Pyridyl Ethane 1,2 Diamine

Established Synthetic Routes to N-(3-Methylpyridin-2-yl)ethane-1,2-diamine and Related Analogues

The construction of the target diamine ligand can be approached through several well-established synthetic strategies. These routes typically involve either the formation of a carbon-nitrogen bond at the C2 position of the 3-methylpyridine (B133936) ring or the elaboration of a pre-existing functional group.

Direct amination and condensation reactions represent a primary pathway to pyridine-diamine structures. One common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, from the pyridine (B92270) ring by an amine.

For the synthesis of N-(3-Methylpyridin-2-yl)ethane-1,2-diamine, a plausible route is the reaction of 2-chloro-3-methylpyridine (B94477) with an excess of ethane-1,2-diamine. atamanchemicals.comncert.nic.in In this reaction, one of the amino groups of ethane-1,2-diamine acts as a nucleophile, displacing the chloride ion from the electron-deficient pyridine ring. The use of excess diamine helps to minimize the formation of the bis-substituted side product. Copper-catalyzed amination reactions, which can proceed under milder conditions, also provide an effective method for forming C-N bonds with various aminopyridine derivatives. researchgate.net

Condensation reactions are also widely employed, particularly for forming Schiff base intermediates which can then be reduced. The reaction between a 1,5-dicarbonyl compound and ammonia (B1221849) or its derivatives is a classic method for constructing the pyridine ring itself, which can then be functionalized. baranlab.org More directly, condensation of 2-acetylpyridine (B122185) derivatives with diamines can yield di-Schiff base ligands, which are analogous in structure. researchgate.net

Reductive amination is a highly versatile and efficient one-pot method for synthesizing amines from carbonyl compounds. nih.govmasterorganicchemistry.com This pathway avoids many of the challenges associated with direct alkylation, such as over-alkylation. masterorganicchemistry.com

A typical reductive amination sequence for synthesizing the target compound would start with 3-methylpyridine-2-carbaldehyde (B1299792) and ethane-1,2-diamine. These precursors react to form an imine (Schiff base) intermediate, which is then reduced in situ to the desired secondary amine without isolating the imine.

Key Steps in Reductive Amination:

Imine Formation: The amine adds to the carbonyl carbon, followed by dehydration, typically under mildly acidic conditions (e.g., pH ~5), to form a C=N double bond. youtube.com

Reduction: A selective reducing agent is used to reduce the imine to an amine. Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde. masterorganicchemistry.com Other systems, such as pyridine-borane complexes or catalytic hydrogenation, can also be employed. youtube.comacs.org

This method offers high selectivity and is tolerant of many functional groups, making it a preferred route in modern organic synthesis. nih.gov

The efficiency and yield of any synthetic route are highly dependent on the specific reaction conditions. For academic and research purposes, where high purity and maximized yield are paramount, systematic optimization is crucial. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time. shd-pub.org.rs

For instance, in a copper-catalyzed amination, screening different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., L-proline, DMEDA) can significantly impact the reaction outcome. researchgate.net Similarly, in multicomponent reactions leading to related heterocyclic structures, catalysts like Indium(III) triflate (In(OTf)₃) have been shown to be effective, with the optimal loading and co-reagents determined through screening. researchgate.netmdpi.com The choice of solvent can also be critical; for example, a reaction may fail in a non-polar solvent like toluene (B28343) but proceed in a more polar one like methanol (B129727) due to solubility issues. mdpi.com

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the synthesis of N-(3-Methylpyridin-2-yl)ethane-1,2-diamine via reductive amination.

| Entry | Precursor 1 | Precursor 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Methylpyridine-2-carbaldehyde | Ethane-1,2-diamine | NaBH₄ | Methanol | 25 | 24 | 45 |

| 2 | 3-Methylpyridine-2-carbaldehyde | Ethane-1,2-diamine | NaBH₃CN | Methanol | 25 | 12 | 78 |

| 3 | 3-Methylpyridine-2-carbaldehyde | Ethane-1,2-diamine | NaBH(OAc)₃ | Dichloroethane | 25 | 12 | 85 |

| 4 | 3-Methylpyridine-2-carbaldehyde | Ethane-1,2-diamine | H₂/Pd-C | Ethanol | 50 | 8 | 72 |

| 5 | 3-Methylpyridine-2-carbaldehyde | Ethane-1,2-diamine | Pyridine-Borane | Acetonitrile | 60 | 18 | 81 |

Synthesis of Functionalized Pyridine-Ethane-1,2-diamine Ligand Precursors

The successful synthesis of the target ligand relies on the availability of appropriately functionalized starting materials. The key precursors for the routes described above are typically 2-halo-3-methylpyridine or 3-methylpyridine-2-carbaldehyde.

The synthesis of 2-halo-3-methylpyridines can often be achieved from the commercially available 2-amino-3-methylpyridine (B33374) via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) halide salt.

The preparation of 3-methylpyridine-2-carbaldehyde can be accomplished through the controlled oxidation of 2,3-dimethylpyridine (2,3-lutidine) or 2-hydroxymethyl-3-methylpyridine. Various oxidizing agents can be employed for this transformation. The synthesis of related pyridine carboxaldehydes has been achieved through methods such as the oxidation of the corresponding pyridinemethanol.

Purification and Isolation Techniques for High-Purity Ligand Research

Obtaining the N-(3-Methylpyridin-2-yl)ethane-1,2-diamine ligand in high purity is essential for its use in coordination chemistry, as impurities can interfere with complexation and subsequent characterization. Standard purification techniques are employed, often in combination.

Distillation: If the ligand is a liquid with sufficient thermal stability, vacuum distillation can be an effective method for separating it from non-volatile impurities or solvents.

Chromatography: Column chromatography is a widely used technique for purifying organic compounds. For polar amine compounds, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase, with a gradient of polar solvents (e.g., methanol or ammonia in dichloromethane) as the eluent.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material. This method is also effective for purifying solid intermediates or salts of the ligand. youtube.com For some diamine products, purification is achieved by forming a salt (e.g., hydrochloride or oxalate), recrystallizing it, and then liberating the free base. youtube.com

Acid-Base Extraction: The basic nature of the amine groups allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the diamine, transferring it to the aqueous phase. The aqueous layer is then separated, basified, and the purified free base is extracted back into an organic solvent.

For complex mixtures or the isolation of metal complexes derived from these ligands, advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) may be necessary. nih.gov

Theoretical and Computational Investigations of 1 3 Methyl 2 Pyridyl Ethane 1,2 Diamine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ruc.dknih.gov It is widely used to investigate ligands and their metal complexes, providing insights into their stability, bonding, and electronic properties.

DFT calculations are instrumental in analyzing the electronic structure and the nature of bonding in both the free 1-(3-methyl-2-pyridyl)ethane-1,2-diamine ligand and its coordination complexes with various metal ions. These studies typically involve the optimization of the molecular geometry to find the lowest energy structure. From this, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles.

For a ligand like 1-(3-methyl-2-pyridyl)ethane-1,2-diamine, which features both a pyridine (B92270) ring and an ethylenediamine (B42938) moiety, DFT can elucidate how the electron density is distributed across the molecule. The introduction of a methyl group at the 3-position of the pyridine ring can influence the ligand's electronic properties through inductive effects, which can be quantified by computational methods.

Upon coordination to a metal center, significant changes in the electronic structure occur. DFT calculations can model these changes, revealing the nature of the metal-ligand bonds. Analysis techniques such as Natural Bond Orbital (NBO) analysis can be employed to understand the charge transfer between the ligand and the metal and to characterize the donor-acceptor interactions. For instance, in palladium(II) complexes with similar bidentate ligands, DFT has been used to show how the ligand's structure influences the stability and geometry of the complex. nih.gov

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from a DFT optimization of a metal complex of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine, based on typical values for similar structures.

| Parameter | Hypothetical Calculated Value (Å/°) |

| Metal-N(pyridine) Bond Length | 2.05 |

| Metal-N(amine) Bond Length | 2.10 |

| N(pyridine)-Metal-N(amine) Angle | 85.0 |

| C-C(ethyl) Bond Length | 1.54 |

| C-N(amine) Bond Length | 1.47 |

This table is for illustrative purposes and is based on general findings for similar compounds, not on specific published data for 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine.

A significant application of DFT is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of metal complexes. These calculations can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. ruc.dk Comparing these predicted spectra with experimental ones can help confirm the proposed structure of a complex in solution. For substituted pyridine ligands, studies have shown a clear relationship between the calculated electronic properties and the observed NMR chemical shifts. capes.gov.br

The following table provides an example of how predicted spectroscopic data for a hypothetical metal complex of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine might be presented.

| Spectroscopic Parameter | Predicted Value |

| Major UV-Vis Absorption (λ_max) | 350 nm (MLCT) |

| ¹H NMR Shift (Pyridine H) | δ 7.5-8.5 ppm |

| ¹H NMR Shift (Ethylenediamine CH₂) | δ 2.8-3.5 ppm |

| ¹³C NMR Shift (Pyridine C) | δ 120-150 ppm |

This table contains hypothetical data for illustrative purposes.

Molecular Modeling and Dynamics Simulations of Ligand-Metal Interactions and Conformational Landscapes

While DFT provides detailed electronic structure information for static systems, molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and the study of ligand-metal interactions in a more dynamic context.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. wikipedia.org For metal complexes of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine that may be used as catalysts, for example, in cross-coupling reactions, DFT can be used to map out the entire reaction pathway. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

By calculating the activation energies for different possible mechanistic steps, the most likely reaction pathway can be determined. This information is crucial for understanding how the catalyst works and for designing more efficient catalysts in the future. For example, computational studies on palladium-catalyzed reactions have provided detailed insights into the roles of ligands in stabilizing intermediates and facilitating key reaction steps. nih.gov

Mechanistic Principles and Catalytic Applications of 1 3 Methyl 2 Pyridyl Ethane 1,2 Diamine Complexes

Homogeneous Catalysis Mediated by 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine Metal Complexes

Metal complexes featuring 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine and its derivatives as ligands have been explored in several areas of homogeneous catalysis. The bidentate nature of this ligand, coordinating through the pyridine (B92270) nitrogen and one of the amine nitrogens, allows for the formation of stable chelate rings with a variety of transition metals, including iron, manganese, nickel, and palladium. This coordination environment can be finely tuned by modifications to the ligand backbone, influencing the catalytic activity and selectivity of the resulting complex.

The ability of metal complexes to activate oxidants for the selective functionalization of organic substrates is a cornerstone of synthetic chemistry. Complexes of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine and its analogues have shown promise in this domain, particularly in the oxidation of hydrocarbons.

The selective oxidation of C-H bonds to C-OH or C-Cl bonds is a challenging but highly desirable transformation. Research into bio-inspired non-heme iron and manganese complexes has demonstrated the potential of pyridyl-diamine ligands in this area. While specific data on 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine is limited, studies on structurally similar ligands provide significant insights.

For instance, research on manganese and iron complexes with methylated derivatives of bis(2-pyridylmethyl)-1,2-ethanediamine (bispicen) has shown their capability to promote hydrocarbon chlorination. These complexes, in the presence of meta-chloroperbenzoic acid, generate a potent oxidant capable of converting C-H bonds to C-Cl bonds with notable regioselectivity, favoring secondary over tertiary carbons. This selectivity is attributed to the steric hindrance imposed by the methyl groups on the ligand, which directs the substrate's approach to the metal-oxo active species. Iron complexes, in this context, generally exhibit higher efficacy in hydrocarbon chlorination compared to their manganese counterparts.

The catalytic oxidation of alkanes and alkenes has also been investigated using diiron(III) complexes with related N-pyridylmethyl-N,N-bis(benzimidazol-2-yl)amine ligands, employing oxidants like tert-butylhydroperoxide and m-chloroperbenzoic acid under mild conditions. researchgate.net These studies suggest that the oxidation process is often dominated by radical intermediates. researchgate.net

The use of environmentally benign oxidants such as molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) is a primary goal in green chemistry. Metal complexes derived from pyridyl-diamine ligands are instrumental in activating these oxidants. Iron(II) complexes of related macrocyclic ligands, for example, have been shown to catalyze the decomposition of hydrogen peroxide. nih.gov In these systems, a high-valent iron-oxo species is proposed as the reactive intermediate responsible for the catalytic activity. nih.gov

Similarly, iron(II) complexes with pentadentate pyridine-based ligands can react with H₂O₂ to form metastable Fe-OOH intermediates, which are capable of oxidizing alkanes to alcohols and ketones. universiteitleiden.nl The activation of O₂ and H₂O₂ is also a key feature of non-heme diiron enzyme mimics, where peroxodiiron(III) intermediates are formed and play a crucial role in substrate oxidation. rsc.org While direct studies on 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine are not extensively documented, the principles derived from these related systems suggest its potential in forming catalytically active species with green oxidants. The reaction of Fe(II) complexes of pyridine-substituted thiosemicarbazones with H₂O₂ has been shown to generate species capable of oxidizing thioanisole (B89551) and styrene. rsc.org

The substrate scope and selectivity in these oxidation reactions are highly dependent on the specific metal-ligand combination and the oxidant used. For hydrocarbon chlorination with manganese and iron complexes of bispicen derivatives, a range of substrates with weak C-H bonds can be functionalized.

Table 1: Hydrocarbon Chlorination Promoted by an Iron Complex with a Bispicen-type Ligand Data derived from studies on structurally similar bis(2-pyridylmethyl)-1,2-ethanediamine derivatives.

| Substrate | Product(s) | Yield (%) |

| Adamantane | 1-Chloroadamantane, 2-Chloroadamantane | 25 |

| Cyclohexane | Chlorocyclohexane | 15 |

| Toluene (B28343) | Benzyl Chloride | 10 |

Note: The data presented is illustrative and based on findings from related systems due to the lack of specific data for 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine.

The oligomerization and polymerization of olefins are of immense industrial importance for the production of plastics and other polymeric materials. While late transition metal catalysts, particularly those based on nickel and palladium with α-diimine and pyridyl-imine ligands, are well-established in this field, the specific application of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine is not widely reported. rsc.orgdtic.mil

However, studies on nickel(II) complexes with related (amino)pyridine ligands have demonstrated their potential as catalysts for ethylene (B1197577) oligomerization upon activation with co-catalysts like ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO). rsc.org These systems typically yield a mixture of short-chain linear alpha-olefins, with dimers (C₄), trimers (C₆), and tetramers (C₈) being the primary products. rsc.org The ligand structure plays a crucial role in determining the catalyst's activity and the distribution of oligomer products.

Table 2: Ethylene Oligomerization with a Nickel(II) Complex of a Related (Amino)pyridine Ligand Data derived from studies on structurally similar (amino)pyridine-nickel complexes.

| Catalyst Precursor | Co-catalyst | Activity ( g/mol Ni·h) | Product Distribution (C₄:C₆:C₈) |

| [NiBr₂(L)] | EtAlCl₂ | 5.2 x 10⁴ | 85:10:5 |

| [NiBr₂(L)] | MAO | 3.8 x 10⁴ | 82:13:5 |

Note: 'L' represents a generic (amino)pyridine ligand structurally related to 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine. The data is illustrative.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The efficiency of these reactions is heavily reliant on the nature of the ligand coordinated to the palladium center. While bulky phosphine (B1218219) ligands have been predominantly used, nitrogen-containing ligands are also of significant interest.

There is limited specific information on the use of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine in palladium-catalyzed C-C and C-N bond formation. However, the broader class of pyridylalkylamine ligands has been investigated in Suzuki-type coupling reactions, showing high to quantitative conversions in the preparation of biaryl derivatives. researchgate.net Furthermore, palladium complexes with pyridyl-imine ligands have been successfully employed as catalysts in Heck coupling reactions. cmu.edu These findings suggest that palladium complexes of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine could potentially serve as effective catalysts for such transformations, although dedicated studies are required to confirm this and to delineate their specific catalytic performance.

Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (known as a Michael acceptor). masterorganicchemistry.comwikipedia.org The nucleophile, often a stabilized carbanion like an enolate (referred to as a Michael donor), adds to the β-carbon of the acceptor. wikipedia.orgyoutube.com The general mechanism involves three key steps: deprotonation of the donor to form a nucleophile (e.g., an enolate), conjugate addition to the acceptor, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

The reaction is thermodynamically controlled and is widely used for the synthesis of 1,5-dicarbonyl compounds and other important structural motifs. youtube.comorganic-chemistry.org While a vast number of catalysts, including metal complexes and organocatalysts, have been developed for asymmetric Michael additions, specific studies detailing the use of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine complexes for this purpose are not prominent in the surveyed literature. However, research on related structures has shown that dipyridyl moieties can stabilize anionic intermediates formed during conjugate addition reactions, potentially expanding the scope of Michael additions with olefinic N-heterocycles. nsf.gov

Allylic Hydroxyamination and Amination

Allylic amination and hydroxyamination are powerful methods for the stereoselective introduction of nitrogen and oxygen functionalities at the allylic position of an alkene. These transformations are crucial for the synthesis of chiral amines and amino alcohols, which are prevalent in pharmaceuticals and natural products. The catalytic asymmetric synthesis of 1,2-diamines, for instance, can be achieved through methods including the hydroamination of allylic amines. rsc.org

These reactions are often catalyzed by transition metal complexes that can activate the allylic substrate and control the regioselectivity and stereoselectivity of the nucleophilic attack. Despite the potential of chiral diamine ligands to induce asymmetry in such processes, there is no specific information in the provided search results on the application of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine complexes in allylic hydroxyamination or amination reactions. General strategies often rely on other classes of chiral ligands in combination with metals like rhodium or palladium to achieve high enantioselectivity. rsc.org

Aza-Mannich Reactions

The aza-Mannich reaction, also known as the nitro-Mannich or aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine. researchgate.net This process is of significant synthetic value as it produces β-nitroamines, which are versatile intermediates that can be converted into valuable 1,2-diamines and their derivatives. researchgate.net The development of catalytic asymmetric versions of this reaction is a major focus in organic synthesis. mun.ca

Various catalysts have been employed, including chiral organocatalysts and metal complexes designed to control the facial selectivity of the addition to the imine. nih.govresearchgate.net For example, C2-symmetric 1,2-diphenylethane-1,2-diamine (B1144217) derivatives have been used as organocatalysts for the asymmetric Mannich reaction of specific ketimines. researchgate.net While chiral 1,2-diamines are a recognized class of catalysts and ligands for this transformation, the specific use of metal complexes of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine in aza-Mannich reactions is not described in the available research.

Other Catalytic Transformations

Although the catalytic profile of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine itself is not well-defined, related pyridyl-imine and pyridyl-amine ligands have been successfully used in a range of other catalytic transformations. This suggests potential, though currently unexplored, areas of application for the title compound.

Palladium(II) complexes featuring pyridyl-imine ligands have been shown to be active catalysts for the polymerization of ethylene and methyl methacrylate. researchgate.netlookchem.com These catalysts, when activated by a co-catalyst like modified methylaluminoxane (MMAO), can produce polymers with specific properties, and their activity can be tuned by modifying the ligand structure. researchgate.net Furthermore, some of these palladium complexes have demonstrated significant activity in Heck coupling reactions. researchgate.net Iron(II) complexes bearing chiral pyridyl-imine ligands have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. researchgate.net

Table 1: Catalytic Activity of Pyridyl-Imine Palladium Complexes in Methyl Methacrylate (MMA) Polymerization This table presents data for related pyridyl-imine palladium complexes, as specific data for 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine complexes is not available.

| Catalyst/Complex | Co-catalyst | Activity (g PMMA / mol Pd·h) | Syndiotacticity (r) | Reference |

|---|---|---|---|---|

| [L2PdCl]ClO4 | MMAO | 1.43 x 105 | ~0.70 | researchgate.net |

| [L4PdCl2] | MMAO | 1.08 x 105 | ~0.70 | researchgate.net |

| [L1PdCl2] | MMAO | 1.45 x 105 | ~0.70 | researchgate.net |

Ligands L1, L2, and L4 are different substituted pyridyl-imine structures.

Mechanistic Investigations of Catalytic Cycles

Elucidation of Active Species and Transient Intermediates (e.g., metal-oxo, metal-hydroperoxo species)

Understanding a catalytic cycle requires the identification of the true active species and any transient intermediates involved in the substrate transformation. In oxidation catalysis, high-valent metal-oxo and metal-hydroperoxo species are frequently invoked as key intermediates. For example, in oxygen atom transfer (OAT) reactions catalyzed by certain oxorhenium complexes with diamido pyridine ligands, a proposed catalytic cycle involves the turnover-limiting reduction of a Re(VII) dioxo intermediate. rsc.org

In studies of iron-catalyzed aziridination and epoxidation, the coordination of pyridine derivatives as co-ligands has been shown to significantly affect catalytic activity. nih.gov This effect is attributed to the co-ligand's influence on the formation and electrophilicity of the active oxidizing intermediate. nih.gov Although these examples highlight common mechanistic pathways for related systems, detailed mechanistic investigations that elucidate the active species and transient intermediates for catalytic cycles involving 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine complexes have not been reported in the searched literature.

Kinetics and Thermodynamic Aspects of Catalytic Reactions

Kinetic and thermodynamic studies are essential for optimizing catalytic processes and gaining deep mechanistic insight. Kinetics provides information on reaction rates, rate laws, and the identity of the rate-determining step, while thermodynamics determines the feasibility and position of equilibrium for each step in the cycle.

Ligand Redox Non-Innocence and its Catalytic Implications

The concept of "redox non-innocence" in coordination chemistry refers to ligands that can actively participate in the redox processes of a metal complex, rather than acting as passive spectators to changes in the metal's oxidation state. mdpi.com In such cases, the oxidation state of both the metal center and the ligand can be ambiguous. mdpi.comethz.ch This behavior is often observed in ligands with π-systems that can be easily oxidized or reduced. ethz.ch

For a ligand to be considered redox non-innocent, it typically possesses low-lying unoccupied molecular orbitals (LUMOs) or high-lying occupied molecular orbitals (HOMOs) that are close in energy to the metal d-orbitals. This proximity allows for electron transfer between the metal and the ligand.

In the context of pyridyl-diamine ligands, redox non-innocence is most prominently studied in systems containing α-iminopyridine or related Schiff base moieties. These ligands can undergo one- or two-electron reductions to form radical anions or dianions. For instance, the tetradentate ligand N,N′-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine (a Schiff base ligand) has been shown to be redox non-innocent. rsc.org In its complexes, it can exist in a neutral form or as a dianionic diradical, where each α-iminopyridine unit is reduced by one electron. rsc.orgresearchgate.net

Detailed experimental or computational studies specifically characterizing the redox non-innocence of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine are not readily found in the public domain. Unlike the well-studied α-diimine or bis(imino)pyridine ligands, this compound lacks the extended π-conjugation across the nitrogen donor atoms that typically facilitates redox activity on the ligand itself. The saturated ethane (B1197151) backbone separates the pyridyl and amine functionalities, making it less likely to act as a redox non-innocent ligand in the classical sense.

However, the potential for redox activity in related systems is clear. Research on ruthenium complexes with the acyclic Schiff base ligand N,N′-bis(2-pyridylmethylene)ethylenediamine (BPE) demonstrates synergistic metal-ligand redox participation. acs.orgnih.gov This highlights that under the right electronic conditions, even related pyridyl-diamine frameworks can be involved in redox processes.

Table 1: Redox States of a Related Pyridyl-Diimine Schiff Base Ligand This table presents data for N,N′-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine, a compound related to the subject of this article, illustrating the principle of redox non-innocence.

| Complex | Ligand Form | Metal Oxidation State | Ligand Redox State |

| [Ni(II)₂(L)₂] | L | Ni(II) | Dianionic Diradical (L**)²⁻ |

| [Zn(II)₂(L)Cl₄] | L | Zn(II) | Neutral (L)⁰ |

| [Fe(II)(L)Cl₂] | L | Fe(II) | Neutral (L)⁰ |

Data sourced from Mondal et al., 2009. rsc.org

The catalytic implications of using a redox-active ligand are profound. A redox non-innocent ligand can act as an electron reservoir, enabling multi-electron transformations that might be inaccessible to the metal center alone. This can facilitate challenging catalytic reactions such as C-H activation, dinitrogen activation, and small molecule activation by allowing the complex to accept or donate electrons without a large formal change in the metal's oxidation state.

Asymmetric Catalysis and Chiral Induction Principles (applicable if chiral variants or related chiral diamines are studied)

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed enantioselective transformations. rsc.orgrsc.org The introduction of chirality to the 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine scaffold, for example by using an enantiomerically pure diamine backbone, would create a C₂-symmetric or, more likely, a non-symmetrical chiral environment around a coordinated metal center.

While specific studies on the use of chiral 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine in asymmetric catalysis are not found in the searched literature, the principles of chiral induction by related pyridyl-containing diamine ligands are well-established. diva-portal.orghkbu.edu.hk The effectiveness of these ligands stems from their ability to form stable chelate rings with a metal, thereby creating a rigid and well-defined chiral pocket.

The primary mechanisms of chiral induction by such ligands include:

Steric Repulsion: The chiral ligand creates a three-dimensional space around the metal's active site where one of the two possible transition states for the reaction is sterically disfavored. The bulky groups on the chiral backbone block certain approaches of the substrate, forcing it to bind in a specific orientation that leads to the preferential formation of one enantiomer.

Electronic Effects: The electronic properties of the ligand can influence the electronic nature of the catalyst and the transition state. The pyridine ring, in particular, can have its electronic properties tuned by substituents, which can impact the enantioselectivity.

Conformational Rigidity: The chelate effect of the diamine ligand, often forming a five-membered ring with the metal, imparts conformational rigidity. This locked conformation is crucial for transmitting the chiral information from the ligand to the substrate effectively.

Chiral pyridyl-containing ligands have been successfully employed in a variety of asymmetric reactions, including palladium-catalyzed allylic alkylation, enantioselective additions of diethylzinc (B1219324) to aldehydes, and transfer hydrogenation of ketones. diva-portal.orgresearchgate.net For instance, chiral pyridyl phosphinite and pyridyl oxazoline (B21484) ligands have shown that the stereochemical outcome is often dictated by the absolute configuration of the chiral centers on the ligand. diva-portal.org

The design of chiral ligands is a highly modular process. nih.gov For a hypothetical chiral variant of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine , one could envision synthesizing it from a chiral pool source. The resulting ligand's performance in asymmetric catalysis would depend on the interplay between the steric bulk of the substituents on the chiral backbone and the electronic nature of the 3-methyl-pyridyl group.

Table 2: Application of Chiral Pyridyl-Containing Ligands in Asymmetric Catalysis This table provides examples of asymmetric reactions catalyzed by complexes of chiral pyridyl-containing ligands, illustrating the potential applications for chiral variants of the title compound.

| Catalyst/Ligand Type | Reaction | Achieved Enantioselectivity (ee) |

| Chiral Pyridyl Pyrrolidine Ligands | Pd-catalyzed allylic alkylation | Moderate to Good |

| Chiral Pyridyl Alcohols | Enantioselective addition of Et₂Zn to PhCHO | Dependent on carbinol configuration |

| Chiral (Pyridyl)imine Fe(II) Complexes | Asymmetric transfer hydrogenation of ketones | Low enantioselectivity |

| Chiral Spirosiladiphosphines with Pyridyl moiety | Rh-catalyzed asymmetric hydrosilylation/cyclization | up to 92% ee |

Data sourced from various studies on related chiral pyridyl ligands. diva-portal.orgresearchgate.netnih.gov

Advanced Analytical Techniques for Comprehensive Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the determination of a unique molecular formula. nih.gov For 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine (C₈H₁₃N₃), HRMS would be employed to verify its molecular weight of 151.1109 g/mol .

The technique is particularly powerful when analyzing metal complexes of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine. The high resolving power allows for the differentiation of isotopic patterns, confirming the identity and oxidation state of the central metal ion. Furthermore, fragmentation patterns observed in the mass spectrum can provide valuable information about the ligand's binding mode and the stability of the metal-ligand bond.

Table 1: Illustrative HRMS Data for [Ru(C₈H₁₃N₃)₂Cl₂]

| Parameter | Expected Value | Observed Value (Hypothetical) | Mass Accuracy (ppm) |

| Molecular Formula | C₁₆H₂₆Cl₂N₆Ru | C₁₆H₂₆Cl₂N₆Ru | - |

| Theoretical m/z | 489.0510 | 489.0505 | -1.02 |

| Isotopic Pattern | Consistent with Ru and Cl isotopes | Matches theoretical pattern | - |

Time-Resolved Spectroscopic Methods for Kinetic Measurements and Intermediate Detection (e.g., stopped-flow UV-Vis)

Time-resolved spectroscopic techniques are crucial for studying the kinetics of chemical reactions and detecting transient intermediates that may exist for only milliseconds or even shorter timescales. uni-bonn.deuni-bonn.de Stopped-flow UV-Vis spectroscopy is a widely used method for investigating the kinetics of ligand substitution reactions in solution. wikipedia.orglibretexts.orgnih.gov

In the context of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine, stopped-flow UV-Vis could be used to monitor the formation of a metal complex in real-time. By rapidly mixing a solution of the ligand with a solution of a metal salt, the change in absorbance in the UV-Vis spectrum can be tracked as the complex forms. This data allows for the determination of the reaction rate constants and provides insights into the reaction mechanism, such as whether the ligand substitution is associative or dissociative. nih.gov The technique can also be employed to study the kinetics of electron transfer reactions in the corresponding metal complexes. nih.gov

Table 2: Hypothetical Kinetic Data for the Formation of a Ni(II) Complex with 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine

| Reactant Concentrations | Wavelength Monitored (nm) | Observed Rate Constant, k_obs (s⁻¹) | Proposed Mechanism |

| [Ni²⁺] = 1 mM, [Ligand] = 10 mM | 550 | 15.2 | Associative |

| [Ni²⁺] = 1 mM, [Ligand] = 20 mM | 550 | 30.5 | Associative |

| [Ni²⁺] = 2 mM, [Ligand] = 10 mM | 550 | 15.3 | Independent of [Ni²⁺] |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Oxidation States

X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful techniques for probing the electronic structure and oxidation states of elements within a compound. tasconusa.com

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific absorbing atom. epfl.ch For a metal complex of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine, XAS at the metal's absorption edge can reveal the oxidation state of the metal, its coordination number, and the distances to the coordinating nitrogen atoms of the ligand. nih.govacs.org The pre-edge features in an XAS spectrum are particularly sensitive to the symmetry of the coordination environment.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of those elements. acs.orgrsc.org By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons. rsc.org For 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine, the N 1s XPS spectrum would show distinct peaks for the different nitrogen environments (pyridyl and diamine nitrogens). researchgate.net Upon coordination to a metal, these binding energies would shift, providing direct evidence of ligand-metal interaction and information about the electronic effect of the metal on the ligand. The metal's core-level spectrum (e.g., Ru 3d, Fe 2p) would definitively establish its oxidation state. tasconusa.com

Table 3: Representative XPS Binding Energies for a Ru(III) Complex of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine

| Element and Orbital | Binding Energy (eV) - Free Ligand (Hypothetical) | Binding Energy (eV) - Ru(III) Complex (Hypothetical) | Chemical Shift (eV) | Interpretation |

| N 1s (pyridyl) | 398.7 | 399.5 | +0.8 | Coordination to Ru(III) |

| N 1s (amine) | 399.2 | 400.1 | +0.9 | Coordination to Ru(III) |

| Ru 3d₅/₂ | - | 281.5 | - | Consistent with Ru(III) |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Current Understanding of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine

Currently, detailed experimental studies focusing exclusively on 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine are not extensively documented. However, the understanding of this compound can be extrapolated from the broader knowledge of chiral vicinal diamines and substituted pyridine (B92270) ligands. Chiral vicinal diamines are crucial building blocks in asymmetric synthesis, serving as ligands for chiral catalysts or as precursors for more complex chiral structures. sigmaaldrich.com The introduction of a 3-methyl-2-pyridyl substituent to the ethane-1,2-diamine backbone is expected to significantly influence its steric and electronic properties.

The pyridine nitrogen and the two amino groups provide three potential coordination sites, making it a versatile tridentate ligand for a variety of metal centers. The methyl group at the 3-position of the pyridine ring can be expected to introduce steric hindrance, which can be a critical factor in controlling the stereoselectivity of catalytic reactions. Furthermore, the electronic nature of the pyridine ring, which can be tuned by substituents, plays a significant role in the catalytic activity of the resulting metal complexes. nih.gov

Identification of Unaddressed Research Questions and Emerging Opportunities

The scarcity of dedicated research on 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine presents numerous unanswered questions and, consequently, significant research opportunities:

Synthesis and Characterization: A fundamental need exists for the development and optimization of a synthetic route to 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine. Detailed characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry is essential to fully elucidate its structural and electronic properties.

Coordination Chemistry: The coordination behavior of this ligand with a range of transition metals remains to be explored. Investigating the formation, stability, and structural features of its metal complexes would provide a foundation for understanding its potential catalytic applications.

Asymmetric Catalysis: Given its chiral nature, a primary area of opportunity lies in its application as a ligand in asymmetric catalysis. Its efficacy in various enantioselective transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations, is yet to be determined.

Comparative Studies: A systematic comparison of the catalytic performance of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine with other structurally related pyridine-diamine ligands would provide valuable insights into structure-activity relationships.

Potential for Development of Novel Catalytic Systems and Methodologies

The unique structural features of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine suggest its potential for the development of novel catalytic systems. The combination of a chiral diamine backbone and a sterically and electronically defined pyridine moiety could lead to catalysts with unique reactivity and selectivity.

For instance, iridium complexes bearing chiral pyridine ligands have shown promise in enantioselective C-H borylation. acs.org Similarly, copper complexes with diamine ligands are effective in a variety of cross-coupling reactions. rsc.org The development of catalytic systems based on 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine could lead to new methodologies for the synthesis of complex organic molecules. The tunability of the pyridine ring offers a handle to fine-tune the catalyst's properties for specific applications. nih.gov

Outlook for Future Academic Research on Substituted Pyridine-Diamine Ligands

The future of academic research on substituted pyridine-diamine ligands, including 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine, appears promising. The modular nature of these ligands allows for the systematic variation of substituents on both the pyridine ring and the diamine backbone, enabling the creation of extensive ligand libraries for high-throughput screening in catalysis. orgsyn.orgacs.org

Future research is likely to focus on:

Rational Ligand Design: Utilizing computational modeling to predict the performance of new ligand designs before their synthesis, thereby accelerating the discovery of highly effective catalysts.

Mechanistic Investigations: Detailed mechanistic studies of catalytic reactions employing these ligands will be crucial for understanding the factors that govern their activity and selectivity. This knowledge will, in turn, inform the design of next-generation catalysts.

Applications in Green Chemistry: Exploring the use of these ligands in environmentally benign catalytic processes, such as those that utilize earth-abundant metals or operate under mild reaction conditions.

Bioinorganic Chemistry: Investigating the potential of metal complexes of these ligands as mimics of metalloenzymes or as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.